molecular formula C20H20FN3O B4038016 N-(2-fluorobenzyl)-2-[methyl(quinolin-5-ylmethyl)amino]acetamide

N-(2-fluorobenzyl)-2-[methyl(quinolin-5-ylmethyl)amino]acetamide

Cat. No.: B4038016
M. Wt: 337.4 g/mol
InChI Key: KJQQSGAVSFTRAQ-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-2-[methyl(quinolin-5-ylmethyl)amino]acetamide is a useful research compound. Its molecular formula is C20H20FN3O and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.15904043 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemosensory Applications

A notable application of quinoline derivatives is in the development of chemosensors. For instance, a study by Park et al. (2015) demonstrated the synthesis of a "turn-on fluorescence type" chemosensor using a quinoline fluorophore for monitoring Zn2+ concentrations in living cells and aqueous solutions. This sensor showed significant fluorescence enhancement in the presence of Zn2+, with a detection limit far lower than the World Health Organization's guideline for drinking water, highlighting its potential for practical applications in biological and environmental monitoring (Park et al., 2015).

Structural Analysis and Properties

Another area of research involves the structural analysis of quinoline derivatives. Karmakar et al. (2007) investigated the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides. Their findings contribute to understanding the chemical interactions and potential applications of these compounds in material science and pharmaceuticals (Karmakar et al., 2007).

Antimicrobial and Antitumor Activities

Quinoline derivatives have also been evaluated for their antimicrobial and antitumor activities. For example, a study on novel 3,4,5-trisubstituted triazole derivatives bearing quinoline rings revealed significant antimicrobial activity, particularly against fungal infections, suggesting these compounds as potential candidates for therapeutic applications (Yurttaş et al., 2020). Additionally, Pissinate et al. (2016) demonstrated that 2-(quinolin-4-yloxy)acetamides are potent in vitro inhibitors of Mycobacterium tuberculosis, including drug-resistant strains, indicating their potential as new antitubercular agents (Pissinate et al., 2016).

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-[methyl(quinolin-5-ylmethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c1-24(13-16-7-4-10-19-17(16)8-5-11-22-19)14-20(25)23-12-15-6-2-3-9-18(15)21/h2-11H,12-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQQSGAVSFTRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C2C=CC=NC2=CC=C1)CC(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.